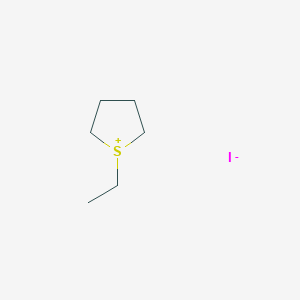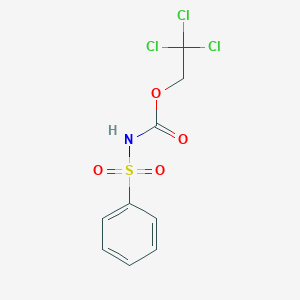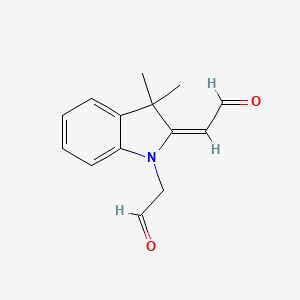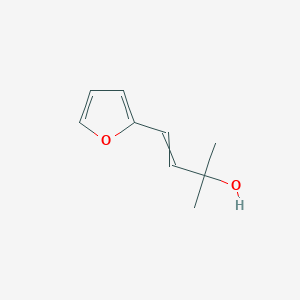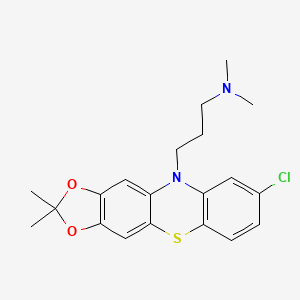
Dmmocp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dmmocp is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dmmocp typically involves a series of well-defined chemical reactions. One common method includes the dehydrogenation of an amine compound with JAK inhibitory activity, followed by the dehydroxylation of a carboxy-containing carboxylic acid compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate larger quantities. This often includes the use of continuous flow reactors and advanced purification techniques to maintain the quality and consistency of the compound. The process is optimized to be cost-effective and environmentally friendly, adhering to industrial standards and regulations.
化学反应分析
Types of Reactions
Dmmocp undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound. Substitution reactions typically result in the formation of new compounds with altered functional groups.
科学研究应用
Dmmocp has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: this compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases where it can modulate specific molecular pathways.
Industry: This compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity .
作用机制
The mechanism of action of Dmmocp involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The exact pathways and targets can vary depending on the context of its application, but the compound’s ability to bind and alter the activity of key proteins is central to its effects .
相似化合物的比较
Dmmocp can be compared with other similar compounds to highlight its uniqueness:
Dimethylsulfoniopropionate (DMSP): Both compounds share some structural similarities but differ in their specific functional groups and reactivity.
Dimethyl Carbonate (DMC): While DMC is known for its use in green chemistry, this compound offers distinct advantages in terms of stability and specific reactivity.
These comparisons underscore the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
63834-02-6 |
|---|---|
分子式 |
C20H23ClN2O2S |
分子量 |
390.9 g/mol |
IUPAC 名称 |
3-(8-chloro-2,2-dimethyl-[1,3]dioxolo[4,5-b]phenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H23ClN2O2S/c1-20(2)24-16-11-15-19(12-17(16)25-20)26-18-7-6-13(21)10-14(18)23(15)9-5-8-22(3)4/h6-7,10-12H,5,8-9H2,1-4H3 |
InChI 键 |
FYXYCOJMXHGCTN-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(O1)C=C3C(=C2)N(C4=C(S3)C=CC(=C4)Cl)CCCN(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


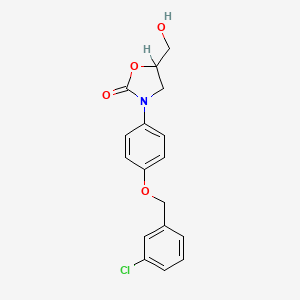
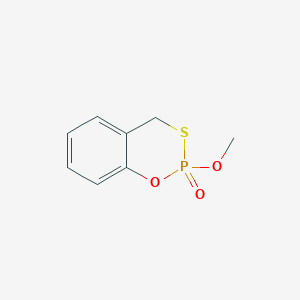
![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)
![2-Methyl-10-{[4-(pyren-1-YL)butanoyl]oxy}decanoic acid](/img/structure/B14491404.png)
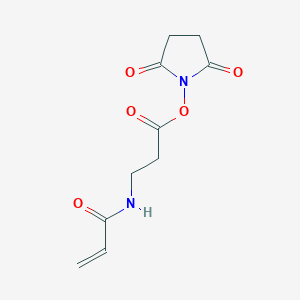
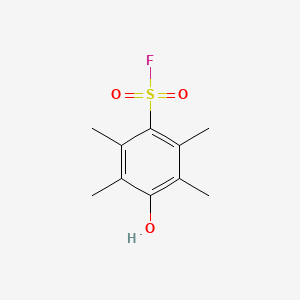
![7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B14491423.png)

